molecular formula C7H9BrN2O2S B6206944 3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1183914-73-9

3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Katalognummer: B6206944
CAS-Nummer: 1183914-73-9
Molekulargewicht: 265.13 g/mol
InChI-Schlüssel: GFGDISVSWGFSKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a thiolane-1,1-dione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 4-bromo-1H-pyrazole with thiolane-1,1-dione under specific conditions. The reaction may require the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The exact reaction conditions, such as temperature and reaction time, can vary depending on the specific synthetic route employed .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions, such as solvent choice, temperature, and reaction time, are critical to achieving the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The bromine atom and the thiolane moiety can participate in various binding interactions with enzymes or receptors, leading to modulation of their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-bromo-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is unique due to the presence of both the brominated pyrazole ring and the thiolane-1,1-dione moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

1183914-73-9

Molekularformel

C7H9BrN2O2S

Molekulargewicht

265.13 g/mol

IUPAC-Name

3-(4-bromopyrazol-1-yl)thiolane 1,1-dioxide

InChI

InChI=1S/C7H9BrN2O2S/c8-6-3-9-10(4-6)7-1-2-13(11,12)5-7/h3-4,7H,1-2,5H2

InChI-Schlüssel

GFGDISVSWGFSKS-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)CC1N2C=C(C=N2)Br

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.